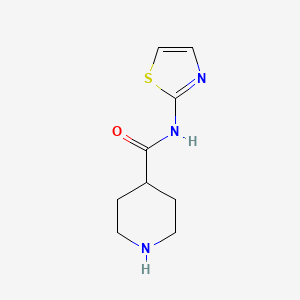

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

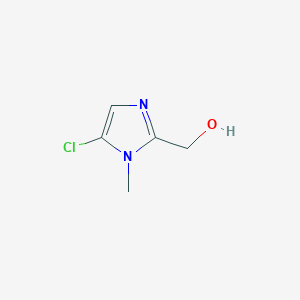

“N-(1,3-thiazol-2-yl)piperidine-4-carboxamide” is a chemical compound with the CAS Number: 746596-22-5 . It has a molecular weight of 211.29 and its molecular formula is C9H13N3OS . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13N3OS/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9/h5-7,10H,1-4H2,(H,11,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 211.28 and its molecular formula is C9H13N3OS .Scientific Research Applications

Cannabinoid Receptor Antagonists

One area of application involves the design and synthesis of pyrazole derivatives, including compounds structurally related to N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, for their potential as cannabinoid receptor antagonists. These compounds are investigated for their ability to interact with cannabinoid receptors, offering insights into the pharmacological modulation of these receptors and their associated therapeutic implications (Lan et al., 1999).

Dual Src/Abl Kinase Inhibitors

Another research application focuses on the development of dual Src/Abl kinase inhibitors for oncological therapies. Compounds bearing the carboxamide functional group, similar to this compound, have shown potent antiproliferative activity against hematological and solid tumor cell lines, indicating their potential as cancer therapeutics (Lombardo et al., 2004).

Tubulin Inhibitors

The carboxamide motif has also been explored in the context of antiproliferative agents acting as tubulin inhibitors. The discovery of novel chemical classes, such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, demonstrates the ability of these compounds to disrupt tubulin dynamics, a crucial mechanism for cancer treatment strategies (Krasavin et al., 2014).

Mycobacterium tuberculosis GyrB Inhibitors

Research into combating tuberculosis has identified thiazole-aminopiperidine hybrid analogs as novel Mycobacterium tuberculosis GyrB inhibitors. These studies underscore the significance of structural motifs found in this compound derivatives for developing new antimicrobial agents with activity against tuberculosis (Jeankumar et al., 2013).

Fluorescent pH Sensors

Additionally, derivatives of this compound have been explored for their potential as fluorescent pH sensors. The intramolecular hydrogen bonding ability of naphthalimide derivatives, including those related to the core structure of interest, offers novel approaches for developing sensitive and selective probes for biological and chemical analyses (Cui et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9/h5-7,10H,1-4H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZOPKLJXAGNNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2867656.png)

![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2867659.png)

![[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2867662.png)

![3-(4-chlorophenyl)-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2867663.png)

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2867667.png)

![[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2867668.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2867672.png)

![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2867673.png)

![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2867678.png)